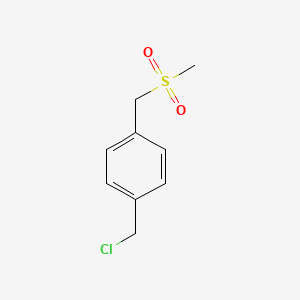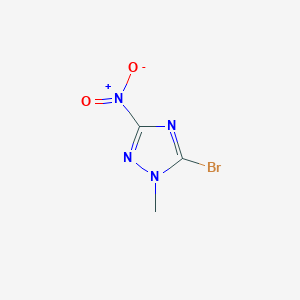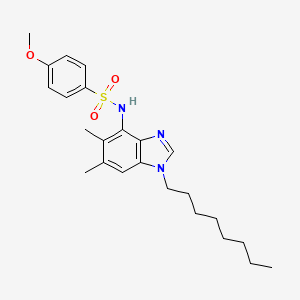
1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene
Overview
Description
“1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene” is a benzene derivative with a chloromethyl and a methanesulfonylmethyl group attached. Benzene is a hydrocarbon with a six-membered ring and alternating double bonds .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, (chloromethyl)benzene can undergo further substitution reactions with chlorine, resulting in multiple chlorines replacing the hydrogens in the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzene, for example, has a boiling point of 80.1 °C and a melting point of 5.5 °C, and is freely soluble in organic solvents but only slightly soluble in water .Scientific Research Applications
Catalyst for the Production of Linear Alkylbenzenes
Methanesulfonic acid (MSA), related to the chemical structure of interest, has been used as a catalyst for electrophilic addition in the production of linear alkylbenzenes, showcasing an environmentally benign alkylation route due to its biodegradability and reusability (Luong et al., 2004).
Chloromethylation Processes
Chloromethylation of benzyl chloride, which may involve similar compounds, results in various derivatives including p-di(chloromethyl)benzene and m-di(chloromethyl)benzene, demonstrating the compound's utility in creating diverse chemical structures (Kulka, 1945).
Kinetic Studies in Polymerization
In polymer chemistry, compounds like 1-(chloromethyl)-4-[(n-octylsulfinyl)methyl]benzene are used as premonomers in kinetic Monte Carlo modeling studies for precursor polymer formation, indicating its role in advanced material synthesis (Steenberge et al., 2011).
Applications in Organic Synthesis
The compound's derivatives, such as 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole, have shown potential in organic synthesis, exhibiting antitumor and antibacterial activities, and can be used to prevent anaphylactic shock (Charlson, 1973).
Substitution Reactions
The chloromethylation of benzene and alkylbenzenes using derivatives of 1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene highlights its role in substitution reactions and the synthesis of novel chemical structures (Olah et al., 1976).
Fuel Cell Applications
Derivatives of this compound have been used in the development of new poly(ether sulfone)s for fuel cell applications, showcasing its potential in energy technologies (Matsumoto et al., 2009).
Advanced Material Synthesis
In material science, specific derivatives such as 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene, synthesized via compounds like this compound, are being explored, indicating a broad range of applications in novel material synthesis (Yu-huan, 2012).
Mechanism of Action
The mechanism of action would depend on the specific reaction “1-(Chloromethyl)-4-(methanesulfonylmethyl)benzene” is involved in. For example, in a free radical substitution reaction, the reaction involves a chain reaction where for every reactive species you start off with, a new one is generated at the end .
Properties
IUPAC Name |
1-(chloromethyl)-4-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTZSBEUOXPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)


![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)



![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)
